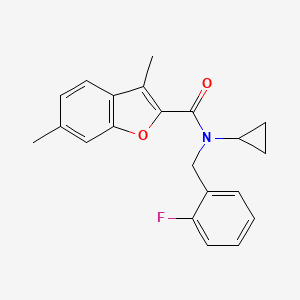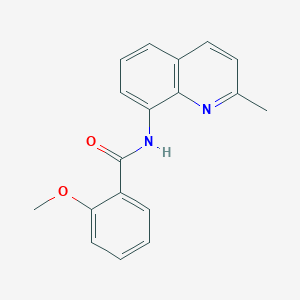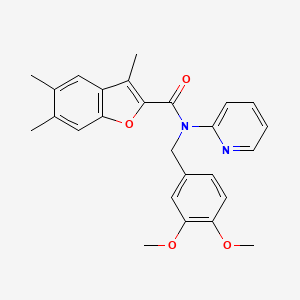![molecular formula C26H29N3O3 B11344925 N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B11344925.png)
N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a phenoxybutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other formylating agents.
Attachment of the Phenoxybutyl Side Chain: The phenoxybutyl side chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzimidazole core is replaced by the phenoxybutyl group.
Formation of the Furan Ring: The furan ring is typically introduced via a cyclization reaction involving a suitable precursor such as a 2-furancarboxylic acid derivative.
Final Coupling: The final step involves coupling the benzimidazole core with the furan ring through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the phenoxybutyl side chain.
Reduction: Reduction reactions can occur at the benzimidazole core, potentially converting it to a dihydrobenzimidazole derivative.
Substitution: The phenoxybutyl side chain can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products of these reactions depend on the specific conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Pharmacology: The compound can be studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide is not fully understood but is likely to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The phenoxybutyl side chain and furan ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)thiophene-2-carboxamide
- N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide
Uniqueness
N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide is unique due to the presence of both a benzimidazole core and a furan ring, which may confer distinct chemical and biological properties. The combination of these structural elements can result in unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C26H29N3O3 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[[1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C26H29N3O3/c1-19-15-20(2)17-21(16-19)31-13-7-6-12-29-23-10-5-4-9-22(23)27-25(29)18-28(3)26(30)24-11-8-14-32-24/h4-5,8-11,14-17H,6-7,12-13,18H2,1-3H3 |
InChI Key |
LVKAZVWSJOAISU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3,4-dimethylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11344853.png)
![N-[2-(diethylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11344855.png)

![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-pyrrolidinyl)ethanone](/img/structure/B11344861.png)
![2-(4-Fluorophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11344863.png)
![{1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11344870.png)
![Methyl 4-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11344877.png)

![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methylbenzamide](/img/structure/B11344882.png)



![2-(4-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11344908.png)
